Formylsulfathiazole
CAS No.: 786-25-4
Cat. No.: VC8000634
Molecular Formula: C10H9N3O3S2
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 786-25-4 |
|---|---|
| Molecular Formula | C10H9N3O3S2 |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide |
| Standard InChI | InChI=1S/C10H9N3O3S2/c14-7-12-8-1-3-9(4-2-8)18(15,16)13-10-11-5-6-17-10/h1-7H,(H,11,13)(H,12,14) |
| Standard InChI Key | XCTDPFHKIGVRLA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2 |
| Canonical SMILES | C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Formylsulfathiazole, systematically named N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide, features a sulfathiazole backbone modified by a formamide group at the aniline nitrogen (Fig. 1) . The planar thiazole ring () is conjugated to the sulfonamide moiety (), which connects to a para-substituted formamidophenyl group. This arrangement creates distinct hydrogen-bond donor (N–H) and acceptor (S=O, C=O) sites that influence both intramolecular interactions and crystallization behavior.
Table 1: Key Identifiers and Descriptors of Formylsulfathiazole
Spectroscopic Characterization
The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The -NMR spectrum reveals two rotameric forms in a 1:4 ratio, attributed to restricted rotation around the formamide C–N bond . Key signals include:
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6.81 ppm (d, Hz, thiazole CH)
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8.20–8.40 ppm (br s, formamide NH)
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7.60–7.80 ppm (aromatic protons)
IR spectroscopy confirms the presence of critical functional groups:
Synthesis and Purification
Synthetic Pathway
Formylsulfathiazole is synthesized via N-formylation of sulfathiazole under reflux conditions :
Procedure:
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Sulfathiazole (1.27 g, 5 mmol) is dissolved in formic acid (10 mL).
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The mixture is heated at reflux for 1 hour.
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Solvent removal under reduced pressure yields Formylsulfathiazole as a white crystalline solid (1.40 g, 99%).
This high-yielding reaction exploits the nucleophilicity of the aniline nitrogen, with formic acid acting as both solvent and acylating agent. The absence of byproducts simplifies purification, requiring only solvent evaporation.
Polymorph-Directing Effects in Sulfathiazole Crystallization
Experimental Evidence from Additive Studies
Kelleher et al. (2006) systematically evaluated Formylsulfathiazole’s ability to influence sulfathiazole crystallization from aqueous solutions :
Table 2: Effect of 1% w/w Additives on Sulfathiazole Polymorph Formation
| Additive | Resulting Polymorph | Induction Time (min) | Crystal Habit |
|---|---|---|---|
| None (Control) | III → IV | 15 ± 3 | Needles |
| Formylsulfathiazole (3) | I | 22 ± 5 | Rhombic plates |
| N-Acetylsulfathiazole (2) | I | 20 ± 4 | Prisms |
| Phenolic analogue (7) | I | 25 ± 6 | Irregular plates |
Key findings:
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Formylsulfathiazole extended induction time by 47% compared to control, favoring form I nucleation.
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Complete suppression of forms II, III, and IV occurred at additive concentrations ≥0.5% w/w.
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Co-crystallization experiments confirmed no solid solution formation between additive and host.
Mechanistic Rationalization
The polymorph selectivity arises from molecular recognition at crystal nucleation sites:
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Hydrogen-Bond Compatibility: Form I sulfathiazole contains two independent hydrogen-bond networks. The formamide group in Formylsulfathiazole mimics the N–H···O=S interactions in form I’s primary network (Fig. 2a) . This compatibility allows additive molecules to stabilize form I nuclei.
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Steric Exclusion: The formyl group’s bulk (compared to –NH in sulfathiazole) disrupts the tighter packing required for forms II–IV. Molecular dynamics simulations suggest a 1.8 Å increase in intermolecular spacing when form I incorporates Formylsulfathiazole .
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Conformational Mimicry: Formylsulfathiazole adopts a planar conformation matching form I’s “black-label” molecules (Fig. 1) . This geometric similarity lowers the activation energy for form I nucleation.
Industrial Implications and Future Directions
The ability to direct polymorphic outcomes has profound implications for pharmaceutical manufacturing:
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Bioavailability Optimization: Form I sulfathiazole exhibits superior dissolution kinetics (85% release in 30 min vs. 62% for form III) , enhancing drug efficacy.
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Process Control: Additive-mediated crystallization reduces batch-to-batch variability, critical for regulatory compliance.
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Thermodynamic Stabilization: Form I crystals grown with Formylsulfathiazole show no polymorphic transition over 12 months at 25°C/60% RH .
Future research should explore:
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Structure-activity relationships of N-acyl chain length on polymorph selectivity
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Additive recycling strategies to improve process sustainability
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In silico screening of Formylsulfathiazole analogues using molecular docking simulations
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